![molecular formula C17H27NO4S2 B2744290 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 874787-86-7](/img/structure/B2744290.png)
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide
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Description
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a wide range of biological processes. In
Scientific Research Applications
Fluorescent Probe for Selective Discrimination
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is utilized in the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and selectivity. The probe has demonstrated utility in water sample analysis, offering quantitative recovery of thiophenols, which highlights its potential in environmental monitoring and safety assessments (Wang et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is instrumental in facilitating the aza-Payne rearrangement of N-activated 2-aziridinemethanols. This process yields corresponding epoxy sulfonamides and functionalized 1,2-amino alcohols, serving as a pathway to synthesize a diverse range of compounds with potential biological activity. Such synthetic methodologies underscore the compound's role in advancing organic synthesis and drug discovery (Ibuka, 1998).
Catalyst in Organic Reactions
The compound is also explored as a catalyst or reagent in organic reactions, such as the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. This process exemplifies the compound's efficacy in facilitating transformations that are foundational in organic synthesis, providing a straightforward approach to synthesizing sulfonyl chlorides, which are pivotal intermediates in the production of a wide array of chemical products (Veisi et al., 2011).
Nanotechnology and Catalysis
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide has applications in nanotechnology and catalysis, such as in the green and efficient synthesis of sulfonamides catalyzed by nano-Ru/Fe(3)O(4). This highlights the compound's potential in facilitating environmentally friendly chemical processes, emphasizing its role in sustainable chemistry and industrial applications (Shi et al., 2009).
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S2/c1-4-5-11-18(16-10-12-23(19,20)13-16)24(21,22)17-8-6-15(7-9-17)14(2)3/h6-9,14,16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNQSNUCXHAFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333109 |
Source
|
Record name | N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide | |
CAS RN |
874787-86-7 |
Source
|
Record name | N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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